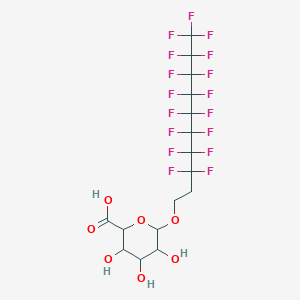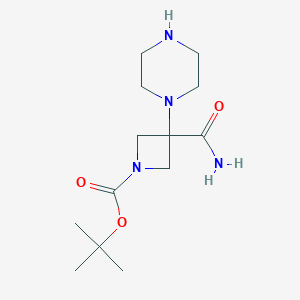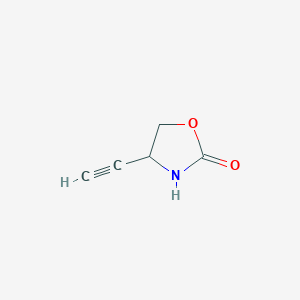
4-Ethynyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyloxazolidin-2-one is a chiral compound with significant synthetic interest due to its unique structure and reactivity. It is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties and utility in organic synthesis. The presence of an ethynyl group at the 4-position of the oxazolidinone ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 4-Ethynyloxazolidin-2-one can be achieved through several methods. One common approach involves the use of Garner’s aldehyde as a starting material. This compound undergoes a direct aldehyde-to-alkyne one-carbon homologation using dimethyl 1-diazo-2-oxopropylphosphonate (Bestmann–Ohira reagent) to form the ethynyl group . . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
4-Ethynyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
4-Ethynyloxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethynyloxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
4-Ethynyloxazolidin-2-one can be compared to other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid. These compounds share a similar core structure but differ in their substituents, which influence their antibacterial activity and pharmacokinetic properties . The presence of the ethynyl group in this compound provides unique reactivity, making it a versatile intermediate in organic synthesis.
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
- Sutezolid
- Eperezolid
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-ethynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7) |
InChI Key |
DLZMXGHLIAPYCI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1COC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


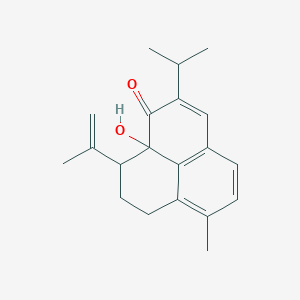
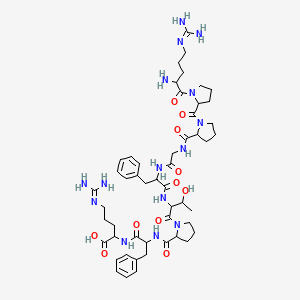
![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)
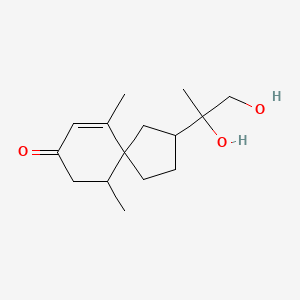
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
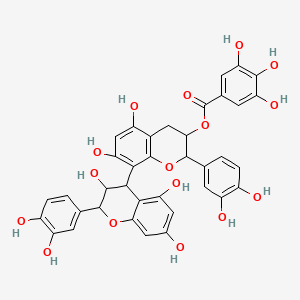
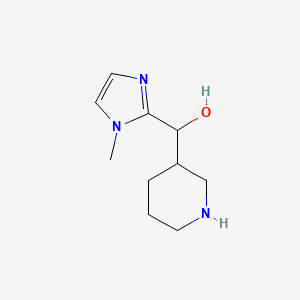
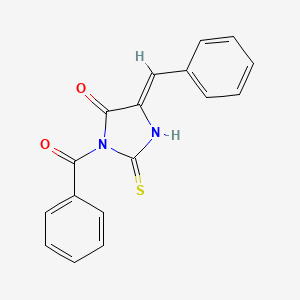
![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)
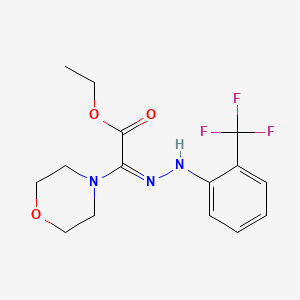

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
